6-[6-[(1E,5Z)-3-hydroxyundeca-1,5-dienyl]pyridin-2-yl]hexane-1,5-diol
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Overview
Description
U-75302 is a synthetic organic compound known for its potent inhibition of leukotriene B4, a molecule involved in inflammatory responses. This compound is a pyridine analogue and has shown significant potential in the research of inflammatory diseases .
Preparation Methods
The synthesis of U-75302 involves several steps, starting with the preparation of the pyridine coreThe reaction conditions often include the use of solvents like ethanol and reagents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) .
Chemical Reactions Analysis
U-75302 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
U-75302 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of leukotriene B4 inhibition.
Biology: Helps in understanding the role of leukotriene B4 in various biological processes.
Medicine: Potential therapeutic applications in treating inflammatory diseases.
Industry: Used in the development of new anti-inflammatory drugs .
Mechanism of Action
U-75302 exerts its effects by specifically binding to and inhibiting the leukotriene B4 receptor, known as BLT1. This inhibition prevents leukotriene B4 from exerting its pro-inflammatory effects, thereby reducing inflammation. The molecular targets and pathways involved include the leukotriene signaling pathway and various downstream inflammatory mediators .
Comparison with Similar Compounds
U-75302 is unique in its high specificity for the BLT1 receptor, distinguishing it from other leukotriene B4 inhibitors. Similar compounds include:
MK-886: Another leukotriene B4 inhibitor but with different receptor specificity.
Zileuton: Inhibits the enzyme 5-lipoxygenase, which is upstream in the leukotriene synthesis pathway.
Montelukast: A leukotriene receptor antagonist but targets cysteinyl leukotriene receptors rather than BLT1
U-75302’s uniqueness lies in its specific inhibition of the BLT1 receptor, making it a valuable tool for studying leukotriene B4-mediated inflammatory responses .
Properties
Molecular Formula |
C22H35NO3 |
---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
6-[6-[(1E,5Z)-3-hydroxyundeca-1,5-dienyl]pyridin-2-yl]hexane-1,5-diol |
InChI |
InChI=1S/C22H35NO3/c1-2-3-4-5-6-7-13-21(25)16-15-19-11-10-12-20(23-19)18-22(26)14-8-9-17-24/h6-7,10-12,15-16,21-22,24-26H,2-5,8-9,13-14,17-18H2,1H3/b7-6-,16-15+ |
InChI Key |
JNBOAUIJLDEICX-HOVIKNKYSA-N |
Isomeric SMILES |
CCCCC/C=C\CC(/C=C/C1=CC=CC(=N1)CC(CCCCO)O)O |
Canonical SMILES |
CCCCCC=CCC(C=CC1=CC=CC(=N1)CC(CCCCO)O)O |
Pictograms |
Irritant |
Synonyms |
6-(6-(3-hydroxy-1,5-undecadien-1-yl)-2-pyridinyl)-1,5-hexanediol U 75302 U-75302 U75302 |
Origin of Product |
United States |
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